1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol is a compound with a unique structure, characterized by the presence of both cyclobutyl and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol typically involves the reaction of cyclobutyl and cyclopropyl precursors under specific conditions. One common method involves the use of cyclobutylamine and cyclopropylcarbinol as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutyl or cyclopropyl derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol
- 1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol
Comparison: 1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol is unique due to the presence of both cyclobutyl and cyclopropyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications .
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-1-cyclopropylethanol |
InChI |
InChI=1S/C10H19NO/c1-9(12,8-3-4-8)10(7-11)5-2-6-10/h8,12H,2-7,11H2,1H3 |
InChI Key |
UQPWWSCZWZUVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(C2(CCC2)CN)O |
Origin of Product |
United States |
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